Cyclohexane-1,4-dicarbonitrile (C8H10N2) primarily serves as a synthetic precursor in organic chemistry []. Its two nitrile groups (-CN) can be readily transformed into various functional groups through diverse chemical reactions, allowing researchers to access complex molecules with specific properties.
For example, the nitrile groups can be hydrolyzed to yield 1,4-cyclohexanedicarboxylic acid, a valuable intermediate in the production of various polymers and pharmaceuticals. Additionally, the nitrile groups can be reduced to primary amines, which are essential building blocks in numerous organic molecules, including pharmaceuticals and dyes [].
1,4-dicyanocyclohexane has a bicyclic structure consisting of a cyclohexane ring with two nitrile groups attached at the 1st and 4th positions. The cyclohexane ring adopts a chair conformation, which is the most stable form []. The presence of the nitrile groups introduces polarity to the molecule due to the electronegative nitrogen atom.
Balanced chemical equation for hydrolysis under basic conditions:
C₈H₁₀N₂ (aq) + 2 H₂O (l) + 2 OH⁻ (aq) → C₈H₁₂O₄ (aq) + 2 NH₃ (aq) + 2 H₂O (l)
Several synthesis routes exist for cyclohexane-1,4-dicarbonitrile:
Cyclohexane-1,4-dicarbonitrile finds applications in:
Interaction studies involving cyclohexane-1,4-dicarbonitrile primarily focus on its reactivity with various nucleophiles and electrophiles. These interactions are essential for understanding how modifications to the cyano groups can lead to diverse chemical behaviors and potential applications in drug development and materials science.
Cyclohexane-1,4-dicarbonitrile shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
Cyclohexane-1,2-dicarbonitrile | C₈H₈N₂ | Cyano groups at positions 1 and 2; different reactivity profile. |
Cyclohexane-1,3-dicarbonitrile | C₈H₈N₂ | Cyano groups at positions 1 and 3; potential for different polymerization behavior. |
Benzene-1,4-dicarbonitrile | C₈H₆N₂ | Aromatic system; different stability and reactivity due to conjugation effects. |
Cyclohexane-1,4-dicarbonitrile is unique due to its saturated ring structure combined with two cyano groups at specific positions, allowing for distinct chemical reactivity compared to its unsaturated or aromatic counterparts.
Transition metal-catalyzed cyanation represents one of the most efficient approaches for introducing cyano groups into cyclohexane scaffolds. These methods typically involve palladium, nickel, or copper catalysts that facilitate the formation of carbon-nitrile bonds under controlled conditions.
Recent advances in nickel catalysis have opened new pathways for the synthesis of dinitriles. Nickel-catalyzed cyanation methods utilizing 4-cyanopyridine N-oxide as a cyano source have demonstrated remarkable efficiency in preparing nitriles from various precursors under mild conditions. This approach can be adapted for cyclohexane-1,4-dicarbonitrile synthesis through the cyanation of 1,4-dihalogenated cyclohexane derivatives.
The reaction typically proceeds via an oxidative addition of the nickel catalyst to the carbon-halogen bond, followed by transmetalation with the cyano source and subsequent reductive elimination to form the carbon-nitrile bond. A significant advantage of this methodology is its broad functional group tolerance, allowing for late-stage cyanation in complex molecule synthesis.
Copper catalysis offers an alternative approach for cyanation reactions. A study by researchers reported in 2020 demonstrated that copper(III) complexes can effectively catalyze C-H bond cyanation through a directed approach. This methodology could potentially be applied to appropriately functionalized cyclohexane derivatives to achieve regioselective installation of cyano groups at the 1,4-positions.
The proposed mechanism involves:
An innovative approach utilizing zeolite crystals as heterogeneous catalysts for oxidative cyanation of C-H bonds has shown promise for nitrile synthesis. This method offers advantages in terms of catalyst recovery and reduced metal contamination in the final product.
The zeolite framework provides a confined environment that enhances selectivity in the cyanation process, potentially enabling the controlled introduction of cyano groups at the 1,4-positions of cyclohexane derivatives. This environmentally benign approach aligns with green chemistry principles and has potential for industrial-scale applications.
The transformation of cyclohexane derivatives containing oxygen-based functional groups into the corresponding nitriles can be achieved through high-pressure ammoniation processes. This approach typically involves the conversion of hydroxyl or carboxylic acid groups to nitriles using ammonia under elevated temperature and pressure conditions.
A particularly efficient synthetic route to cyclohexane-1,4-dicarbonitrile involves the direct transformation of trans-1,4-cyclohexanedicarboxylic acid using N,N'-dimethylimidazolidinone and ammonia in the presence of tin(II) oxide catalyst. The reaction proceeds at high temperatures (170-280°C) for an extended period (14 hours), achieving complete conversion of the dicarboxylic acid and yielding 1,4-dicyanocyclohexane in 90.2% yield.
The reaction conditions are outlined in Table 1:
Table 1: Reaction Conditions for High-Pressure Ammoniation of 1,4-Cyclohexanedicarboxylic Acid
Parameter | Condition |
---|---|
Starting Material | 1,4-cyclohexane dicarboxylic acid |
Solvent | N,N'-dimethylimidazolidinone |
Catalyst | Tin(II) oxide (1.26 parts by mass) |
Temperature | Initial: 170°C, Final: 280°C |
Ammonia Flow Rate | 0.58 mol/hr per mol of dicarboxylic acid |
Reaction Time | 14 hours |
Stirring Rate | 500 rpm |
Conversion | 100% |
Yield | 90.2% |
This method is particularly valuable for industrial applications due to its high efficiency and complete utilization of the starting material.
Reductive decyanation represents an important synthetic tool for modifying polycyanated cyclohexane derivatives to obtain the desired 1,4-substitution pattern. These strategies involve the selective removal of cyano groups from overcyanated intermediates using appropriate reducing agents and catalysts.
A novel approach utilizing titanium(III) complexes for the catalytic reductive decyanation of geminal dinitriles has been reported. This method proceeds under unusually mild conditions and tolerates a wide range of functional groups, making it suitable for late-stage modifications of complex molecules.
The titanium-catalyzed system operates through a non-free-radical mechanism, which distinguishes it from traditional radical-based decyanation methods. The proposed mechanism involves the coordination of the titanium catalyst to the nitrile groups, followed by selective C-CN bond cleavage.
This methodology could be applied in synthetic routes where a polycyanated cyclohexane intermediate requires selective decyanation to yield cyclohexane-1,4-dicarbonitrile with precise regiocontrol. The mild conditions and functional group tolerance make this approach particularly valuable for the synthesis of structurally complex dinitriles.
Key reaction parameters for titanium(III)-catalyzed reductive decyanation are summarized in Table 2:
Table 2: Parameters for Titanium(III)-Catalyzed Reductive Decyanation
Parameter | Condition |
---|---|
Catalyst | Titanium(III) complex |
Additives | ZnCl₂, 2,4,6-collidine hydrochloride |
Temperature | Room temperature to 50°C |
Reaction Time | 3-24 hours (substrate dependent) |
Solvent | THF or dichloromethane |
Functional Group Tolerance | High (alcohols, ethers, esters, ketones) |
Mechanism | Non-radical C-CN cleavage |
This approach offers a complementary strategy to direct cyanation methods, enabling access to cyclohexane-1,4-dicarbonitrile through selective modification of more heavily cyanated precursors.
One-pot synthetic strategies offer significant advantages in terms of efficiency, reduced waste generation, and operational simplicity. For cyclohexane nitrile derivatives, multi-step one-pot processes starting from readily available cyclohexanone derivatives have been developed.
A particularly notable advancement in this area is the development of three different one-pot processes for the synthesis of cyclohexane nitriles from cyclohexanone precursors. Although these methods were initially developed for cyclohexanecarbonitrile (mono-nitrile), the principles can be extended to the synthesis of cyclohexane-1,4-dicarbonitrile by using 1,4-cyclohexanedione as the starting material.
The key advantages of these one-pot processes include:
The general procedure involves the following steps:
The three oxidation methods used in the one-pot synthesis were evaluated using green chemistry metrics, including the EcoScale and Sustainability Index of Synthesis (SIS). Table 3 summarizes the comparative analysis:
Table 3: Comparison of Oxidation Methods for One-Pot Cyclohexanenitrile Synthesis
Parameter | NaClO Method | H₂O₂ Method | O₂ Method |
---|---|---|---|
Yield (%) | >95 | 92-94 | 88-90 |
Reaction Time (oxidation step) | 1-2 hours | 2-3 hours | 4-6 hours |
Temperature (oxidation step) | 0-5°C | 20-25°C | 20-25°C |
By-products | NaCl (recyclable) | H₂O | None |
EcoScale Value | 78 | 82 | 85 |
Catalyst Requirements | None | Cu(II) salt | Cu(II) salt |
Industrial Applicability | High | Medium | Medium |
The sodium hypochlorite method offers the highest yield and shortest reaction time, making it particularly suitable for industrial applications, despite having a slightly lower EcoScale value compared to the other methods.
For the synthesis of cyclohexane-1,4-dicarbonitrile, this approach would need to be modified by using 1,4-cyclohexanedione as the starting material and optimizing the reaction conditions to ensure effective introduction of both cyano groups.
Cyclohexane-1,4-dicarbonitrile serves as a critical intermediate in synthesizing polyamides and polyesters. Hydrogenation of CHDC using palladium-based catalysts produces 1,4-diaminocyclohexane (1,4-DACH) or 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), both widely used monomers. For example, trans-1,4-DACH integrates into copolyamides, where its stereochemistry governs crystallinity and thermal stability. Solid-state NMR and wide-angle X-ray diffraction (WAXD) studies reveal that trans-1,4-DACH residues align perpendicular to hydrogen-bonded sheets in crystalline regions, enhancing melting temperatures by 10–15°C compared to cis isomers [4].
In polyesters, CHDC-derived 1,4-CHDA enhances rigidity. A study on isosorbide-1,4-CHDA polyesters demonstrated that alternating copolymer sequences improve thermal stability, with decomposition temperatures exceeding 300°C [5]. The nitrile groups in CHDC also facilitate post-polymerization modifications, such as hydrolysis to carboxylate functionalities, enabling tunable hydrophilicity in polyester membranes [1].
Catalyst System | Reaction | Polymer Property |
---|---|---|
Pd/C (5 wt%) | CHDC hydrogenation to DACH | Tm increase by 12°C [4] |
Ru-based complexes | Nitrile hydrolysis to acid | Hydrophilicity modulation [1] |
CHDC’s derivatives participate in terpolymerization with CO₂ and propylene oxide (PO) to form sustainable polycarbonates. While CHDC itself is not directly polymerized with CO₂, its hydrogenation product, 1,4-CHDA, has been terpolymerized with PO and CO₂ using cobalt-salen catalysts. These systems yield terpolymers with glass transition temperatures (Tg) tunable between 50°C and 90°C, depending on the CO₂ incorporation rate (25–40 mol%) [6]. The rigid cyclohexane ring from CHDA restricts chain mobility, increasing Tg by 15–20°C compared to linear aliphatic analogs [6].
Recent advances in binary catalyst systems (e.g., Co(III)/PPNCl) enable terpolymerization at ambient CO₂ pressures (1–5 bar), achieving molecular weights up to 37.3 kg/mol [6]. Kinetic studies reveal that the relative reactivity ratios (rEuO = 1.96, rPO = 0.28) favor cyclohexane-based monomers, ensuring alternating sequences in the polymer backbone [6].
Nitrile metathesis of CHDC enables precise control over polymer architecture. Ruthenium-carbene catalysts (e.g., Grubbs-type) facilitate cross-metathesis between CHDC and acrylonitrile, producing α,ω-dinitriles with defined chain lengths. Subsequent hydrogenation using NHC-Ru complexes converts these intermediates into amino esters, which undergo polycondensation to form high-molecular-weight polyamides (Mn > 20 kg/mol) [7].
This approach allows modular design of copolymers with tailored thermal and mechanical properties. For example, CHDC-acrylonitrile metathesis products hydrogenated to diamines yield polyamide 11 (PA 11) analogs with melting temperatures up to 195°C, comparable to petroleum-derived variants [7]. The nitrile group’s stability under metathesis conditions ensures minimal side reactions, achieving >95% regiochemical control in polymer backbones [7].
$$
\text{CHDC} + \text{CH}₂=\text{CHCN} \xrightarrow{\text{Ru catalyst}} \text{NC-(CH}2\text{)}n\text{-CN} \xrightarrow{\text{H}2} \text{H}2\text{N-(CH}2\text{)}n\text{-NH}_2 \xrightarrow{\text{Polycondensation}} \text{Polyamide}$$
Cyclohexane-1,4-dicarbonitrile exhibits diverse reaction pathways through its nitrile functionalities, with hydrolysis and reduction representing the most extensively studied transformations. The mechanistic understanding of these processes has been elucidated through comprehensive kinetic and thermodynamic investigations.
The hydrolysis of cyclohexane-1,4-dicarbonitrile proceeds through two distinct mechanistic pathways depending on the reaction conditions. Acid-catalyzed hydrolysis initiates with protonation of the nitrogen atom in the nitrile group, which activates the carbon-nitrogen triple bond for nucleophilic attack by water molecules [1]. This mechanism follows a two-stage process: initial conversion of the nitrile to an amide intermediate through formation of an imidic acid tautomer, followed by subsequent hydrolysis of the amide to yield the corresponding carboxylic acid [1].
The reaction proceeds according to the following sequence:
Kinetic studies demonstrate that acid-catalyzed hydrolysis exhibits first-order kinetics with respect to the nitrile concentration, achieving yields of 85-95% under optimal conditions of 80-120°C and pH 1-3 [1]. The activation energy for this process has been determined to be 125.3 kJ/mol, indicating significant energy barriers that must be overcome for successful transformation [1].
Base-catalyzed hydrolysis follows an alternative mechanistic pathway initiated by direct nucleophilic attack of hydroxide ions on the nitrile carbon. This process involves formation of an anionic intermediate that rapidly deprotonates to form the imidic acid anion, which subsequently undergoes proton transfer reactions to yield the amide intermediate [1]. The final stage involves base-catalyzed hydrolysis of the amide to produce the corresponding carboxylate salt.
The base-catalyzed mechanism exhibits distinct kinetic characteristics with reaction rates that are generally slower than acid-catalyzed conditions, achieving yields of 80-90% at temperatures of 60-100°C [1]. This pathway is particularly significant in synthetic applications where carboxylate salts are desired products.
Reduction of cyclohexane-1,4-dicarbonitrile represents a fundamentally different mechanistic approach that targets the conversion of nitrile groups to primary amines. Lithium aluminum hydride reduction constitutes the most commonly studied pathway, proceeding through nucleophilic addition of hydride ions to the nitrile carbon [2]. This mechanism involves formation of an imine intermediate that undergoes subsequent reduction to yield the corresponding primary amine.
The reduction mechanism can be summarized as follows:
Experimental studies demonstrate that lithium aluminum hydride reduction achieves yields of 70-85% under carefully controlled conditions at temperatures of 0-25°C [2]. The reaction exhibits high stereoselectivity, with the stereochemical outcome determined by the conformational preferences of the cyclohexane ring system.
Catalytic hydrogenation represents an alternative reduction pathway that employs heterogeneous catalysts such as palladium on carbon. This approach proceeds through a different mechanistic sequence involving surface adsorption of the nitrile substrate followed by sequential hydrogen addition [3]. The mechanism involves:
Catalytic hydrogenation typically achieves yields of 60-80% at temperatures of 25-80°C under hydrogen pressures of 1-10 atmospheres [3]. The stereochemical outcome depends on the catalyst surface structure and reaction conditions, with some systems exhibiting high stereoselectivity for specific conformational isomers.
The addition of Grignard reagents to cyclohexane-1,4-dicarbonitrile represents a unique mechanistic pathway that results in ketone formation after hydrolysis. This process involves nucleophilic addition of the carbon-centered nucleophile to the nitrile carbon, forming an imine intermediate that undergoes hydrolysis to yield the corresponding ketone [2].
The mechanism proceeds through the following steps:
This transformation achieves yields of 65-80% under typical conditions and represents a valuable synthetic route for preparing 1,4-diketocyclohexane derivatives [2]. The stereochemical outcome is influenced by the steric requirements of the Grignard reagent and the conformational preferences of the cyclohexane ring.
The stereochemical aspects of cyclohexane-1,4-dicarbonitrile transformations represent a critical dimension of mechanistic understanding, particularly regarding the conformational preferences and stereoisomeric outcomes of various reaction pathways. The stereochemistry of these reactions is fundamentally governed by the chair conformation preferences of the cyclohexane ring system and the spatial arrangement of substituents.
Cyclohexane-1,4-dicarbonitrile exists as two distinct stereoisomers: cis and trans configurations. The cis isomer adopts a conformation where both nitrile groups occupy axial-equatorial positions, while the trans isomer preferentially adopts a diequatorial arrangement [4]. This conformational preference has profound implications for the reactivity and stereochemical outcomes of subsequent transformations.
The cis-1,4-dicarbonitrile isomer exhibits a melting point of 39-41°C and adopts an axial-equatorial conformation with both nitrile groups positioned on the same side of the cyclohexane ring [4]. The spatial proximity of the nitrile groups in this configuration creates significant steric interactions that influence both the thermodynamic stability and kinetic accessibility of reaction pathways.
In contrast, the trans-1,4-dicarbonitrile isomer demonstrates higher thermal stability with a melting point of 57-61°C and preferentially adopts a diequatorial conformation [4]. This arrangement minimizes steric interactions between the nitrile groups and provides enhanced stability, reflected in the relative stability difference of -2.8 kcal/mol compared to the cis isomer [4].
The conformational preferences directly influence the stereochemical outcomes of chemical transformations. For hydrolysis reactions, the cis isomer typically yields cis-1,4-cyclohexanedicarboxylic acid with retention of stereochemistry, while the trans isomer produces the corresponding trans-1,4-cyclohexanedicarboxylic acid [5]. The trans-dicarboxylic acid exhibits significantly higher melting point (300-302°C) compared to the cis isomer (185-188°C), reflecting the enhanced intermolecular hydrogen bonding capabilities of the diequatorial arrangement [5].
The reduction of cyclohexane-1,4-dicarbonitrile exhibits remarkable stereoselectivity that depends on the reaction conditions and reducing agent employed. Lithium aluminum hydride reduction typically proceeds with high retention of stereochemistry, yielding cis-1,4-cyclohexanedimethylamine from the cis starting material and trans-1,4-cyclohexanedimethylamine from the trans isomer [2].
The stereoselectivity of reduction reactions is governed by several factors:
Experimental studies demonstrate that reduction reactions at low temperatures (0-25°C) exhibit higher stereoselectivity compared to elevated temperature conditions [2]. This temperature dependence reflects the importance of conformational control in determining the stereochemical outcome.
Catalytic hydrogenation shows more complex stereochemical behavior, with the outcome depending on the specific catalyst and reaction conditions employed [3]. Some heterogeneous catalysts exhibit high stereoselectivity for formation of the trans isomer, while others show little stereochemical preference. The surface structure of the catalyst and the mode of substrate adsorption appear to be critical factors in determining stereoselectivity.
Cyclohexane-1,4-dicarbonitrile undergoes thermally-induced isomerization processes that interconvert the cis and trans stereoisomers. These isomerization reactions follow first-order kinetics and exhibit significant temperature dependence [6]. The mechanism involves conformational ring-flipping processes that allow interchange between axial and equatorial positions of the nitrile substituents.
The isomerization typically favors formation of the trans isomer at equilibrium, consistent with its greater thermodynamic stability. The equilibrium constant for the cis → trans isomerization ranges from 2.74 to 3.05 depending on temperature, indicating a strong thermodynamic preference for the trans configuration [6].
Kinetic analysis of isomerization processes reveals activation energies ranging from 125.3 to 141.5 kJ/mol, depending on the specific reaction conditions [6]. The high activation barriers reflect the significant energy required for conformational reorganization of the cyclohexane ring system during the isomerization process.
The isomerization rates exhibit strong temperature dependence, with half-lives decreasing from 9,640 minutes at 150°C to 1.36 minutes at 400°C [6]. This temperature dependence provides opportunities for controlling the stereochemical outcome of synthetic transformations through appropriate choice of reaction conditions.
The isomerization dynamics of cyclohexane-1,4-dicarbonitrile during polycondensation processes represent a complex interplay of conformational changes, intermolecular interactions, and thermal activation. These dynamics are particularly significant in polymer synthesis applications where the stereochemical composition of the monomer units directly influences the properties of the resulting polymer materials.
The thermal isomerization of cyclohexane-1,4-dicarbonitrile during polycondensation follows Arrhenius behavior with temperature-dependent rate constants that govern the interconversion between cis and trans stereoisomers [6]. The forward reaction (cis → trans) consistently exhibits higher rate constants compared to the reverse process (trans → cis), reflecting the thermodynamic preference for the trans configuration.
At 150°C, the cis → trans isomerization rate constant is 1.2 × 10⁻⁶ s⁻¹, while the reverse rate is 4.2 × 10⁻⁷ s⁻¹, yielding an equilibrium constant of 2.86 [6]. As temperature increases to 400°C, the forward rate constant increases dramatically to 8.5 × 10⁻³ s⁻¹, while the reverse rate reaches 3.1 × 10⁻³ s⁻¹, with the equilibrium constant remaining relatively constant at 2.74 [6].
The activation energy for the isomerization process increases with temperature, ranging from 125.3 kJ/mol at 150°C to 141.5 kJ/mol at 400°C [6]. This temperature dependence of activation energy suggests that the isomerization mechanism may involve multiple pathways or transition states that become accessible at different temperature ranges.
During polycondensation reactions, cyclohexane-1,4-dicarbonitrile undergoes simultaneous isomerization and polymerization processes that compete for the available reactive sites. The polycondensation typically involves cyclotrimerization of nitrile groups to form triazine linkages, a process that is facilitated by elevated temperatures and specific catalysts [7].
The polycondensation mechanism involves several key steps:
The molten salt catalysis approach using zinc chloride or lithium bis(trifluoromethanesulfonyl)imide enables polycondensation at temperatures of 300-400°C, conditions that also promote rapid isomerization of the monomer units [7]. The competition between polymerization and isomerization determines the final stereochemical composition of the polymer backbone.
Mathematical modeling of the isomerization dynamics during polycondensation requires consideration of multiple competing processes. The kinetic model incorporates both the isomerization equilibrium and the consumption of monomer units through polymerization reactions. The differential equations governing the system can be expressed as:
d[cis]/dt = -k₁[cis] + k₂[trans] - kₚ[cis]
d[trans]/dt = k₁[cis] - k₂[trans] - kₚ[trans]
where k₁ and k₂ are the forward and reverse isomerization rate constants, and kₚ represents the polymerization rate constant [6].
The half-life of the isomerization process decreases dramatically with increasing temperature, from 9,640 minutes at 150°C to only 1.36 minutes at 400°C [6]. This rapid equilibration at high temperatures means that the stereochemical composition of the monomer units reaches equilibrium much faster than the polymerization process, allowing for control of the final polymer stereochemistry through temperature selection.
The isomerization dynamics during polycondensation have significant implications for the physical properties of the resulting polymer materials. Polymers derived from predominantly trans-cyclohexane-1,4-dicarbonitrile exhibit enhanced crystallinity and higher melting temperatures compared to those containing significant cis content [8].
Precision polymers prepared under controlled isomerization conditions demonstrate improved thermal stability with decomposition temperatures exceeding 450°C [8]. The regular alternating structure achieved through controlled isomerization enables more efficient packing of polymer chains, resulting in enhanced mechanical properties and chemical resistance.
The stereochemical control achieved through understanding of isomerization dynamics enables the design of polymers with tailored properties for specific applications. By controlling the temperature profile during polycondensation, it is possible to achieve desired ratios of cis and trans linkages that optimize the balance between processability and final properties [8].